Cas no 77086-19-2 (5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)-)

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)- structure
77086-19-2 structure
Product Name:5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)-
CAS No:77086-19-2
Molecular Formula:C16H15N.C4H4O4
Molecular Weight:337.36916
CID:548793
PubChem ID:71312123

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)- Properties

Names and Identifiers

    • 5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)-
    • (+)-Mk 8
    • (+)-MK-801 HYDROGEN MALEATE
    • (+/-)-methyl-1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate
    • (+/-)-methylenecyclopropylmethanol
    • (+/-)-MK-801
    • (2-hydroxymethyl)methylenecyclopropane
    • (methylenecyclopropane)methanol
    • 1-carbomethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene
    • 2-methylenecyclopropylcarbinol
    • AGN-PC-00J3WV
    • CTK2I6346
    • methyl 1,4-epoxy-1,4-dihydronaphthalene-1-carboxylate
    • methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
    • Methylenecyclopropylmethanol
    • 77086-19-2
    • SW199401-2
    • (E)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
    • 5,10-Imino-5H-dibenzo[a,d]cycloheptene, 10,11-dihydro-5-methyl-,(5R,10S)-
    • (+)-MK801MALEATE
    • QLTXKCWMEZIHBJ-KAPCYLQESA-N
    • InChIKey: QLTXKCWMEZIHBJ-KAPCYLQESA-N
    • Inchi: InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+;/m0./s1
    • SMILES: CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Computed Properties

  • Exact Mass: 337.13140809g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 337.13140809g/mol
  • Heavy Atom Count: 25
  • Complexity: 432
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 2
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 86.6Ų

Experimental Properties

  • LogP: 3.19110
  • PSA: 86.63000
  • Melting Point: 68.5-69.5°
  • Solubility: DMSO: >20mg/mL
  • Color/Form: White solid.
  • Solubility: Not determined.
  • Specific Rotation: 589 -160.8° (c = 0.032 g/2 ml ethanol)

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M276291-20mM/ml
(-)-MK 801 maleate (mM/ml)
77086-19-2 ≥99%
20mM/ml
¥450.00
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00583-50mg
5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)-
77086-19-2
50mg
¥5438.0 2021-09-04
SHENG KE LU SI SHENG WU JI SHU
sc-361253-10 mg
(-)-MK 801 maleate,
77086-19-2
10mg
¥444.00 2023-07-10

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)- Related Literature

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